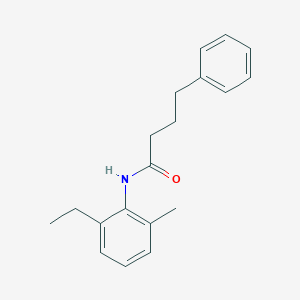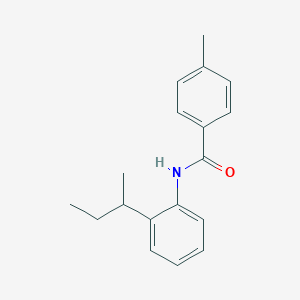
N-(2-sec-butylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sec-butylphenyl)-4-methylbenzamide, also known as NBMB, is a synthetic compound that belongs to the family of synthetic cannabinoids. It is a highly potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body. NBMB has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders.
作用机制
N-(2-sec-butylphenyl)-4-methylbenzamide exerts its pharmacological effects by binding to the CB1 and CB2 receptors in the endocannabinoid system, which are widely distributed throughout the body. This binding leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These signaling pathways are involved in the regulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that N-(2-sec-butylphenyl)-4-methylbenzamide has potent analgesic and anti-inflammatory effects in various animal models of pain and inflammation. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. In addition, N-(2-sec-butylphenyl)-4-methylbenzamide has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, anxiety, and other behaviors.
实验室实验的优点和局限性
One of the main advantages of using N-(2-sec-butylphenyl)-4-methylbenzamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of using N-(2-sec-butylphenyl)-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in experiments. In addition, the exact mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide are still not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for research on N-(2-sec-butylphenyl)-4-methylbenzamide, including:
1. Further studies on the pharmacokinetics and pharmacodynamics of N-(2-sec-butylphenyl)-4-methylbenzamide to better understand its mechanism of action and potential therapeutic applications.
2. Development of novel formulations of N-(2-sec-butylphenyl)-4-methylbenzamide to improve its bioavailability and duration of action.
3. Investigation of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a treatment for chronic pain, inflammatory diseases, and neurological disorders.
4. Studies on the long-term effects of N-(2-sec-butylphenyl)-4-methylbenzamide on the endocannabinoid system and other physiological processes.
5. Exploration of the potential of N-(2-sec-butylphenyl)-4-methylbenzamide as a tool for studying the endocannabinoid system and its role in various physiological processes.
In conclusion, N-(2-sec-butylphenyl)-4-methylbenzamide is a highly potent agonist of the CB1 and CB2 receptors, which has been extensively studied for its potential therapeutic applications in various medical conditions. It has potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders. Further research is needed to fully understand the mechanisms of action of N-(2-sec-butylphenyl)-4-methylbenzamide and its potential therapeutic applications.
合成方法
The synthesis of N-(2-sec-butylphenyl)-4-methylbenzamide involves several steps, starting with the reaction of 2-sec-butylphenylboronic acid with 4-methylbenzoyl chloride in the presence of a palladium catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction, hydrolysis, and purification, to obtain the final product in high purity and yield.
科学研究应用
N-(2-sec-butylphenyl)-4-methylbenzamide has been widely used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to have potent analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, inflammatory diseases, and neurological disorders such as multiple sclerosis and Alzheimer's disease.
属性
分子式 |
C18H21NO |
|---|---|
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-4-methylbenzamide |
InChI |
InChI=1S/C18H21NO/c1-4-14(3)16-7-5-6-8-17(16)19-18(20)15-11-9-13(2)10-12-15/h5-12,14H,4H2,1-3H3,(H,19,20) |
InChI 键 |
MGXFFRIQRMBOMO-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





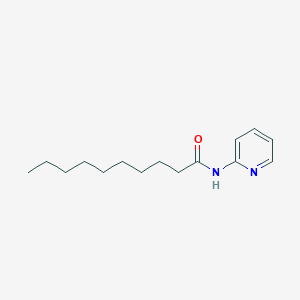

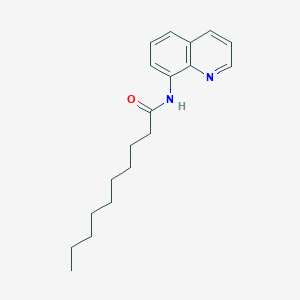
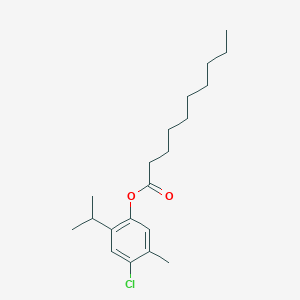
![N-[4-(acetylamino)phenyl]decanamide](/img/structure/B290960.png)

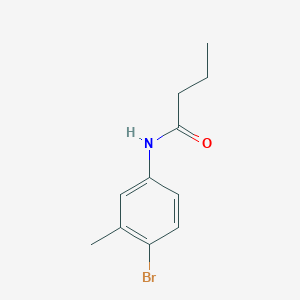


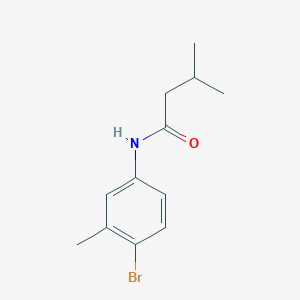
![Dimethyl 5-[(4-phenylbutanoyl)amino]isophthalate](/img/structure/B290974.png)
